molecular formula C20H17ClF3N3O B2881455 (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile CAS No. 321432-67-1

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile

Cat. No.: B2881455
CAS No.: 321432-67-1
M. Wt: 407.82
InChI Key: CBERVMWYNWKPAH-VOTSOKGWSA-N
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Description

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is an organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a morpholine ring, and a phenyl group attached to a butenenitrile moiety. Its complex structure makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with morpholine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenyl-3-butenenitrile in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .

Scientific Research Applications

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-4-phenylbut-3-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c21-17-12-16(20(22,23)24)13-26-18(17)19(14-25,27-8-10-28-11-9-27)7-6-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBERVMWYNWKPAH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C=CC2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(/C=C/C2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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